

The p11 (S100A10) and Annexin A2 Interaction: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: PDM11

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Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The interaction between p11 (also known as S100A10) and Annexin A2 (ANXA2) is a critical molecular partnership implicated in a multitude of cellular processes, ranging from membrane dynamics and ion channel regulation to fibrinolysis and oncogenesis. This technical guide provides an in-depth examination of the core aspects of this interaction, including the structural biology of the complex, quantitative binding data, key signaling pathways, and detailed experimental protocols for its investigation. The p11-ANXA2 heterotetramer, formed by two ANXA2 molecules and a p11 dimer, represents a significant regulatory hub. Understanding the intricacies of this complex is paramount for developing novel therapeutic strategies targeting diseases where its function is dysregulated, such as cancer, major depressive disorder, and thrombotic conditions.

Introduction to p11 and Annexin A2

Annexin A2 (ANXA2) is a 36 kDa, calcium-dependent, phospholipid-binding protein belonging to the annexin family.^{[1][2][3]} It plays a pivotal role in organizing membrane domains, linking the plasma membrane to the actin cytoskeleton, and participating in processes like exocytosis and endocytosis.^{[1][4]} ANXA2 consists of a conserved C-terminal core domain, which contains the calcium and phospholipid-binding sites, and a variable N-terminal domain that is the primary site for protein-protein interactions and post-translational modifications.^{[4][5]}

p11 (S100A10) is a small, 11 kDa protein and a member of the S100 family of EF-hand calcium-binding proteins.^{[6][7]} Uniquely, p11 is calcium-insensitive due to critical amino acid substitutions in its calcium-binding loops, which lock it into a permanently active conformation.^{[7][8][9]} p11 exists as a tight, non-covalent dimer and its primary function is to act as a regulatory light chain for ANXA2.^{[7][10][11]}

The interaction between these two proteins results in the formation of a stable heterotetramer, (ANXA2)₂(p11)₂, often referred to as Allt.^{[2][4][12]} This complex is the predominant functional form, particularly at the plasma membrane and on early endosomes.^[7] The formation of the Allt complex is crucial, as it modulates the biochemical properties and cellular localization of both proteins. For instance, binding to p11 significantly increases the affinity of ANXA2 for calcium and phospholipids, facilitating its membrane-anchoring functions.^{[4][13]} Conversely, ANXA2 binding is essential for the intracellular stability of p11, protecting it from rapid ubiquitin-dependent proteasomal degradation.^{[13][14]}

Quantitative Data: Binding Affinities and Stoichiometry

The Allt complex serves as a cell surface receptor for key components of the fibrinolytic system. The binding affinities of the membrane-associated complex and its subunits to tissue-type plasminogen activator (tPA), plasminogen, and plasmin have been quantified, primarily through Surface Plasmon Resonance (SPR). These interactions are central to the complex's role in regulating extracellular proteolysis.

Interacting Molecules	Method	Dissociation Constant (Kd)	Reference
Allt Complex & t-PA	SPR	0.68 μ M	[15]
Allt Complex & Plasminogen	SPR	0.11 μ M	[15]
Allt Complex & Plasmin	SPR	75 nM	[15]
p11 (S100A10) & t-PA	SPR	0.45 μ M	[16]
p11 (S100A10) & Plasminogen	SPR	1.81 μ M	[16]

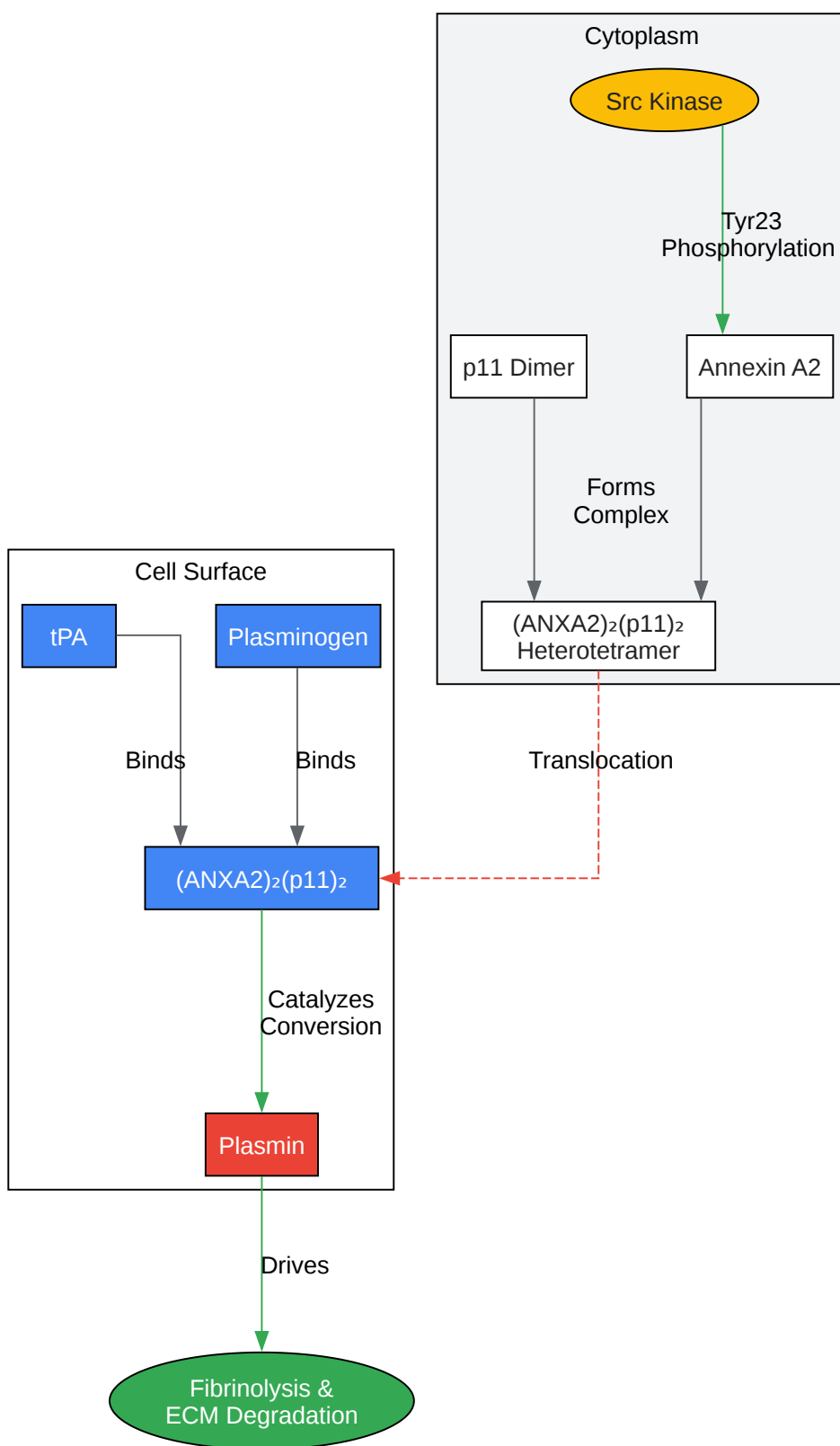
Note: Data indicates that the heterotetrameric (Allt) complex binds plasminogen and plasmin with higher affinity than the p11 subunit alone, highlighting the cooperative nature of the complex. While early reports suggested ANXA2 binds tPA directly, more recent studies indicate this interaction is mediated by the p11 subunit.[16]

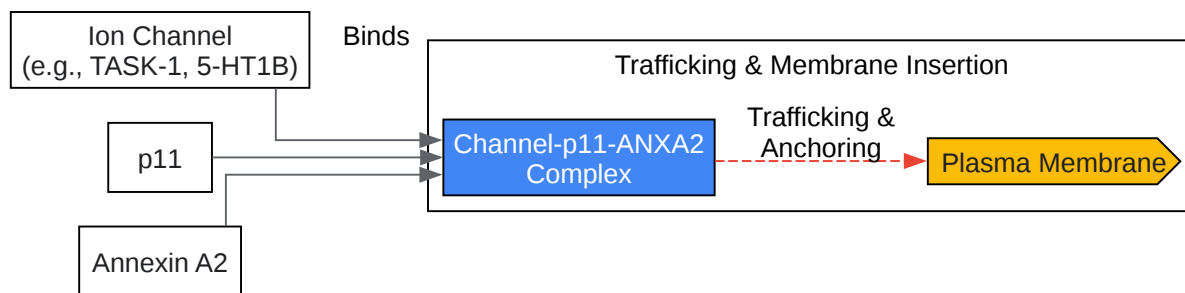
Key Signaling Pathways and Biological Functions

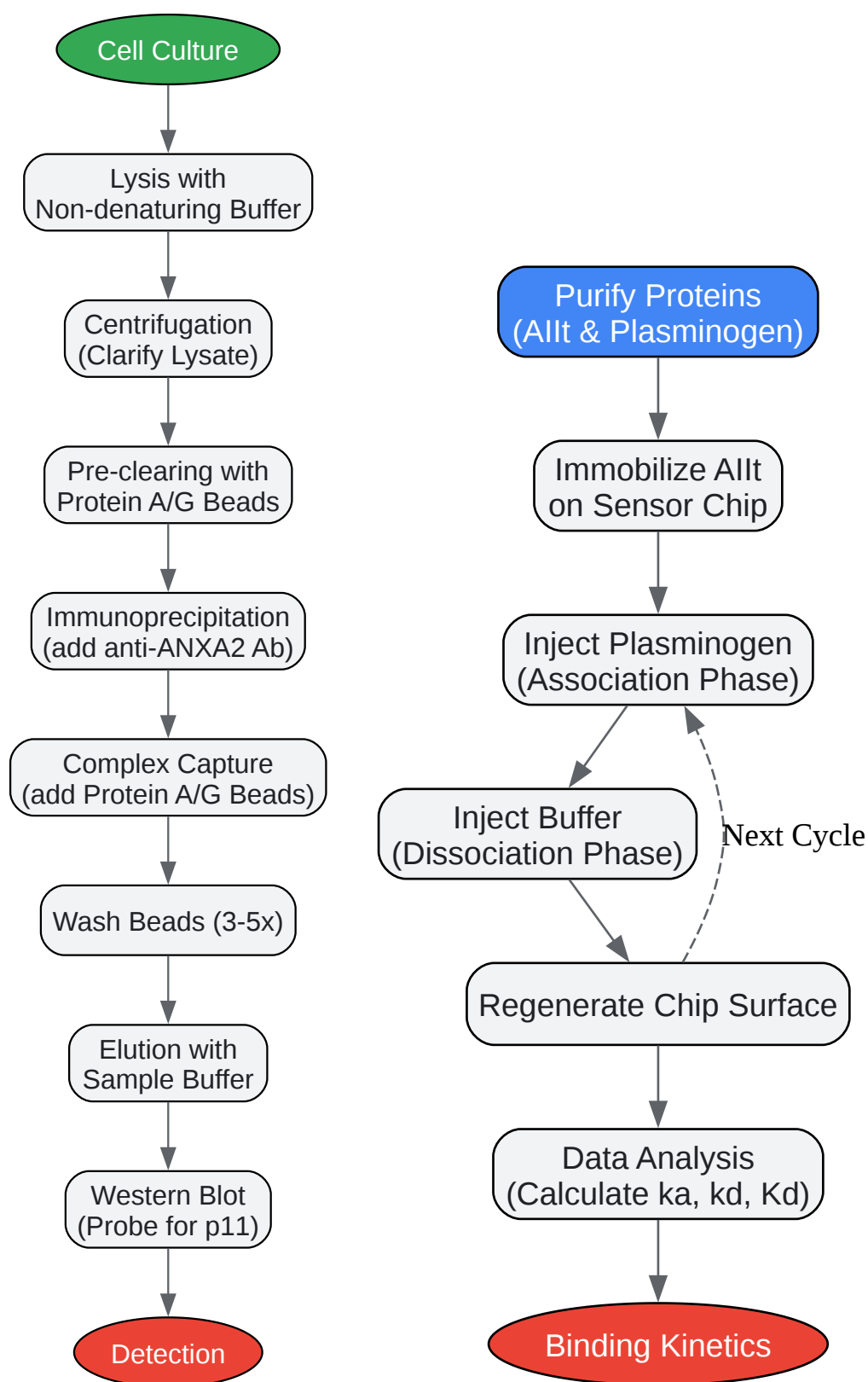
The p11-ANXA2 complex is a multifunctional regulator involved in several critical cellular pathways.

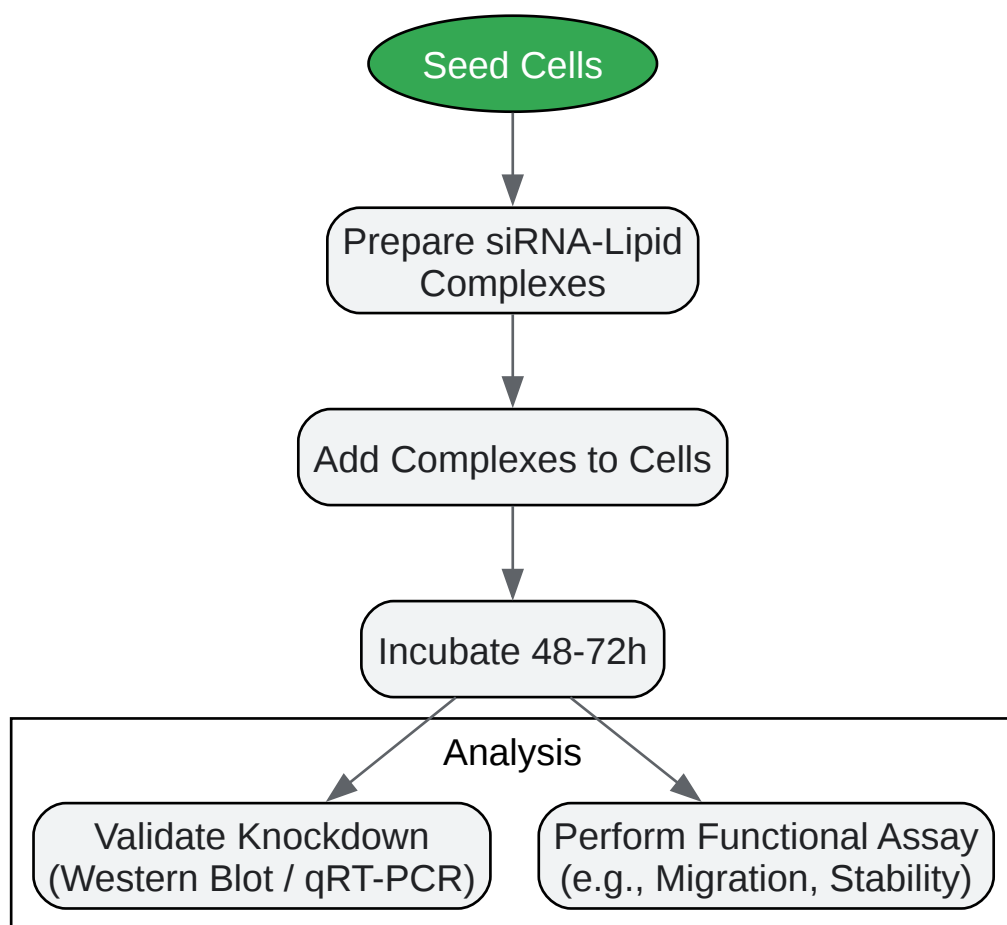
Fibrinolysis Pathway

One of the most well-characterized functions of the Allt complex is its role as a co-receptor for plasminogen and tPA on the surface of endothelial cells and various cancer cells.[12][17][18] By binding both the enzyme (tPA) and the substrate (plasminogen), the complex dramatically enhances the catalytic efficiency of plasmin generation.[17] This localized plasmin activity is crucial for clearing fibrin deposits (fibrinolysis), maintaining vascular patency, and also contributes to extracellular matrix degradation during cell invasion and metastasis.[19][20] The C-terminal lysine residues of p11 are essential for binding both tPA and plasminogen.[12][19] Translocation of the complex to the cell surface is a regulated process, facilitated by the Src-kinase-mediated phosphorylation of ANXA2 at Tyrosine 23.[14][17]









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